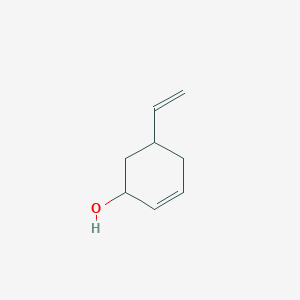
5-Ethenylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylcyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with an ethenyl group and a hydroxyl group attached. This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons with one or more double bonds within the ring structure. The presence of the hydroxyl group classifies it as an alcohol, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylcyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 5-ethenylcyclohexene. This process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 5-ethenylcyclohexene using a palladium catalyst. This method ensures high yield and purity of the desired product. The reaction is carried out under controlled pressure and temperature conditions to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
5-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst at room temperature.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.
Reduction: Formation of 5-ethenylcyclohexanol.
Substitution: Formation of 5-ethenylcyclohex-2-en-1-chloride or 5-ethenylcyclohex-2-en-1-bromide.
Scientific Research Applications
5-Ethenylcyclohex-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-ol: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
5-Methylcyclohex-2-en-1-ol: Contains a methyl group instead of an ethenyl group, leading to variations in steric and electronic effects.
Cyclohexanol: Saturated analog with no double bonds, exhibiting different reactivity and physical properties.
Uniqueness
5-Ethenylcyclohex-2-en-1-ol is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64248-92-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-ethenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2-3,5,7-9H,1,4,6H2 |
InChI Key |
KZVQCNDPDHJRDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC=CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


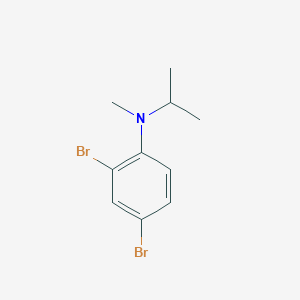
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
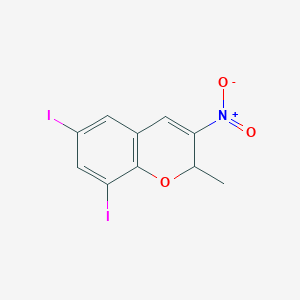
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
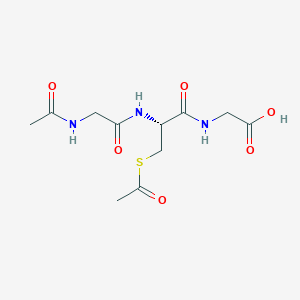


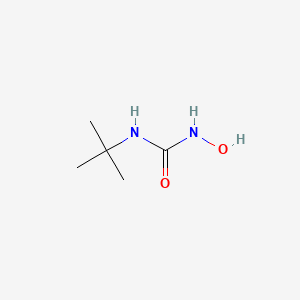
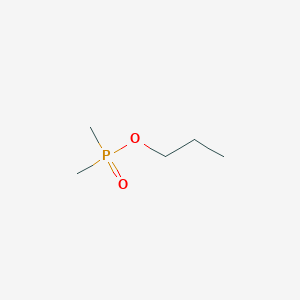
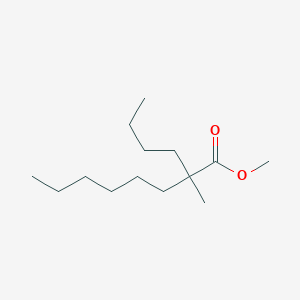

![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
